LogP Differentiation from 3-Amino Analog
The target compound’s ACD/LogP of 2.21 contrasts with the 3-amino analog’s LogP of –1.16 , yielding a ΔLogP of +3.37. This wide window places the benzylamino derivative in a lipophilicity range suitable for oral absorption while the amino analog falls below typical drug-like space thresholds.
3‑Amino: –1.16
ΔLogP +3.37
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 2.21 |
| Comparator Or Baseline | 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: LogP –1.16 . |
| Quantified Difference | ΔLogP +3.37 |
| Conditions | Predicted LogP values [ACD/Labs Percepta module]; data sourced from ChemSpider and Chembase. |
Why This Matters
A shift of >3 log units fundamentally changes membrane permeability and solubility, making the benzylamino compound a more suitable starting point for cellular or in vivo pharmacological studies than the 3-amino analog.
- [1] Chembase. 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid. CBID: 60399. LogP –1.1550977. View Source
